8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide
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Overview
Description
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazine ring, a morpholino group, and a chromene core. The presence of a fluorine atom adds to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide can be achieved through a multi-step process involving various reagents and conditions. One common method involves the following steps:
Formation of the benzo[b][1,4]oxazine ring: This can be achieved through a regioselective one-pot reaction of aromatic aldehydes with appropriate precursors in the presence of copper(I) catalysts.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the morpholino group: This step involves the reaction of the intermediate with morpholine in the presence of a suitable base.
Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate starting materials and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide can be compared with other similar compounds, such as:
Flumioxazin: A herbicide with a similar fluorine-containing structure.
Benzo[b][1,4]oxazin-3(4H)-one derivatives: These compounds share the benzo[b][1,4]oxazine core and exhibit various biological activities.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds have a similar tricyclic structure and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C25H26FN3O5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
8-[(8-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)methyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |
InChI |
InChI=1S/C25H26FN3O5/c1-27(2)25(31)16-12-17(15-29-8-11-33-24-19(26)4-3-5-20(24)29)23-18(13-16)21(30)14-22(34-23)28-6-9-32-10-7-28/h3-5,12-14H,6-11,15H2,1-2H3 |
InChI Key |
ZCBWPTBPKMKOLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C2C(=C1)C(=O)C=C(O2)N3CCOCC3)CN4CCOC5=C4C=CC=C5F |
Origin of Product |
United States |
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